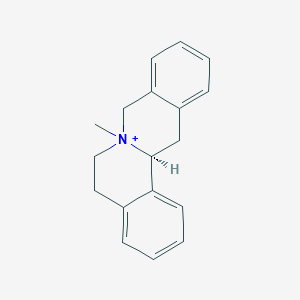![molecular formula C23H23N3O3 B1263891 (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-3844 is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Chemical Structure and Stereochemistry
A study by Nisar et al. (2010) detailed the stereochemistry and complete NMR spectroscopic data of similar cyclopeptide alkaloids, providing insights into their structural intricacies and potential for diverse applications in scientific research, including pharmacology and synthetic chemistry Nisar et al., 2010.
Reactivity and Stability Studies
Benati et al. (1991) explored the thermal reactivity of triazolines, which could inform the stability and reactivity of the compound under different temperature and solvent conditions, relevant for both synthetic and analytical chemistry Benati et al., 1991.
Methyl Rearrangement Research
Research by Handelsman-Benory et al. (2000) on methyl rearrangement in triazines provides insights into similar processes that could occur in the specified compound, relevant for understanding its behavior under various conditions and its potential applications Handelsman-Benory et al., 2000.
Synthetic Applications
The work by Bull and Bischofberger (1983) on the synthesis of related steroid compounds sheds light on synthetic methodologies that could be adapted for the synthesis of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, particularly in the context of pharmaceutical research Bull & Bischofberger, 1983.
Chiral Separation and Modeling
Ali et al. (2020) conducted chiral resolution studies on compounds with similar structures, which could be pertinent for resolving stereoisomers of the compound , a key aspect in the development of enantiomerically pure pharmaceuticals Ali et al., 2020.
Stereochemical Analysis and NMR Studies
Mikhal’chuk et al. (2007) explored the stereochemistry of similar compounds, which can be critical in understanding the physical and chemical properties of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione for applications in material science and drug design Mikhal’chuk et al., 2007.
Conformational Analysis
Wang et al. (2011) conducted a study on a compound with similar features, providing valuable information on the conformational aspects, which is crucial for understanding the compound’s interactions in biological systems and potential pharmaceutical applications Wang et al., 2011.
Propiedades
Nombre del producto |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Fórmula molecular |
C23H23N3O3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-16(15-9-5-6-10-17(15)24-20)12-18-21(27)25(22(28)26(18)23)13-14-8-4-7-11-19(14)29-3/h4-11,18,24H,12-13H2,1-3H3/t18-/m1/s1 |
Clave InChI |
WHJOFSJBUCQZAT-GOSISDBHSA-N |
SMILES isomérico |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
SMILES canónico |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)

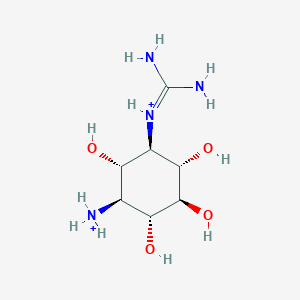
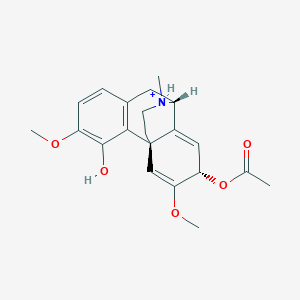

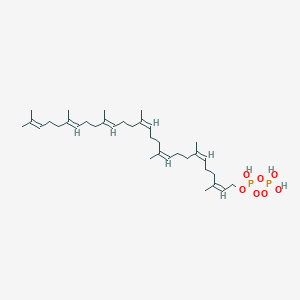
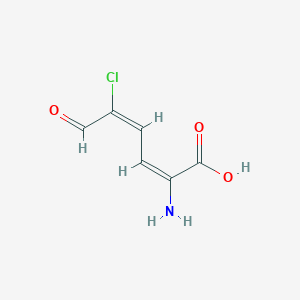
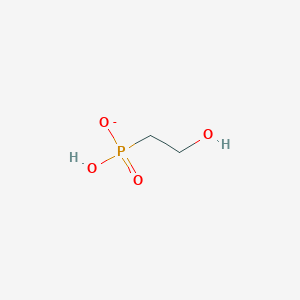

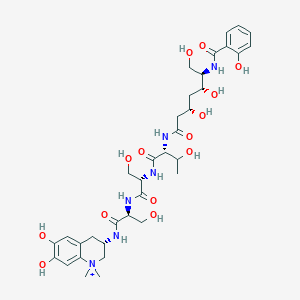
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
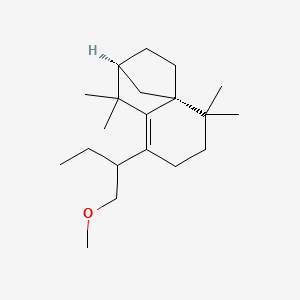
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
